molecular formula C32H24O3S B14076689 2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan

2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan

Katalognummer: B14076689
Molekulargewicht: 488.6 g/mol
InChI-Schlüssel: BOUDWQSLKLIRIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan is a complex organic compound known for its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologiesAdditionally, it is used in the industry as a herbicide to control unwanted vegetation .

Wirkmechanismus

The mechanism of action of 2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan involves its interaction with specific molecular targets and pathways. As a herbicide, it likely inhibits key enzymes or disrupts essential biological processes in plants, leading to their death. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan can be compared with other similar compounds such as 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan. While both compounds share a similar core structure, the presence of different substituents can significantly impact their chemical properties and applications.

Eigenschaften

Molekularformel

C32H24O3S

Molekulargewicht

488.6 g/mol

IUPAC-Name

2,3-bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan

InChI

InChI=1S/C32H24O3S/c1-33-25-17-13-22(14-18-25)27-29(23-15-19-26(34-2)20-16-23)35-30-28(21-9-5-3-6-10-21)31(36-32(27)30)24-11-7-4-8-12-24/h3-20H,1-2H3

InChI-Schlüssel

BOUDWQSLKLIRIC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2SC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.